Benzyl vinylcarbamate
Overview
Description
Benzyl vinylcarbamate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of both vinyl and benzyl groups in its structure. This compound is used as a reagent in various chemical syntheses and has applications in multiple scientific fields.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl vinylcarbamate can be synthesized through the Curtius rearrangement of acryloyl azide. The process involves the following steps:
Synthesis of Acryloyl Azide: Sodium azide is reacted with acryloyl chloride in the presence of a phase transfer catalyst, such as methyltrialkylammonium chloride, in a biphasic system of water and toluene. The reaction is carried out at low temperatures (0-5°C) to form acryloyl azide.
Formation of Vinyl Isocyanate: The acryloyl azide undergoes Curtius rearrangement to form vinyl isocyanate.
Reaction with Benzyl Alcohol: The vinyl isocyanate is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst (triethylamine) and an inhibitor (phenothiazine).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl vinylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo alkylation on the carbon adjacent to the nitrogen, which is useful in the synthesis of β-lactam antibiotics.
Polymerization: The vinyl group allows for polymerization into polyvinyl amine derivatives.
Common Reagents and Conditions:
Alkylation: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions.
Major Products:
Alkylation Products: Functionalized amides and carbamates.
Polymerization Products: Polyvinyl amine derivatives.
Scientific Research Applications
Benzyl vinylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl vinylcarbamate involves its ability to undergo alkylation and polymerization reactions. The vinyl group allows for polymerization, while the benzyl group provides stability and reactivity in substitution reactions. These properties make it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
- Methyl Vinylcarbamate
- Ethyl Vinylcarbamate
- Phenyl Vinylcarbamate
Comparison: Benzyl vinylcarbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to other vinylcarbamates. This makes it particularly useful in the synthesis of complex molecules and polymers.
Properties
IUPAC Name |
benzyl N-ethenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
Record name | benzyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-20-2 | |
Record name | benzyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-ethenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:
Q2: Can you provide an example of how this compound has been used to synthesize a complex molecule?
A2: A study demonstrated the use of this compound in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between this compound and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of this compound as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.
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